1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Catalog No.
S3357261
CAS No.
9011-17-0
M.F
C5H2F8
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-en...

CAS Number

9011-17-0

Product Name

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

IUPAC Name

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Molecular Formula

C5H2F8

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2

InChI Key

OQMIRQSWHKCKNJ-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F

Canonical SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F

1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless gas that is flammable and toxic upon inhalation or contact. It is a difluorinated derivative of ethylene with the chemical formula C2H2F2C_2H_2F_2. This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether. It is known for its high reactivity, particularly under heat, where it can undergo violent chemical changes. The compound has a significant vapor density, making it heavier than air, which allows vapors to spread along the ground and potentially travel to ignition sources .

  • High chemical and thermal stability: This allows the material to withstand the harsh chemical environment and temperature fluctuations within a battery [].
  • Excellent mechanical strength: This ensures the structural integrity of the battery separator during operation [].
  • Good processability: PVDF-HFP can be readily processed into thin films suitable for battery separator applications [].

However, a major drawback of pristine PVDF-HFP for battery applications is its low ionic conductivity. To address this limitation, researchers have explored various strategies to modify the polymer, including:

  • Chemical modification: Techniques like dehydrofluorination, sulfonation, and grafting can introduce functional groups that enhance ionic conductivity [].
  • Composite formation: Blending PVDF-HFP with other polymers or incorporating inorganic fillers can create composite membranes with improved conductivity and performance [].

These modifications have shown promising results in improving the performance of PVDF-HFP-based battery separators.

PVDF-HFP for Membrane Separation

The unique combination of properties exhibited by PVDF-HFP makes it a valuable material for membrane separation applications:

  • Hydrophobicity: This property allows PVDF-HFP membranes to effectively separate oil from water, making them suitable for oil-water separation in various industrial processes [].
  • Chemical resistance: PVDF-HFP membranes are resistant to a wide range of chemicals, enabling their use in harsh environments [].
  • Tunable pore structure: The porosity and pore size of PVDF-HFP membranes can be controlled through different fabrication techniques, allowing for targeted separation of specific molecules or particles [].

Researchers are actively exploring the use of PVDF-HFP membranes in various separation applications, including:

  • Micronfiltration and ultrafiltration: These processes involve separating larger particles and macromolecules from liquids [].
  • Nanofiltration: This technique allows for the separation of smaller molecules and ions, making it relevant for desalination and wastewater treatment [].
  • Membrane distillation: PVDF-HFP membranes can be used for the separation of water from saline solutions through a vapor transport process [].
, including:

  • Elimination Reactions: It can be synthesized via elimination reactions from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or hydrogen fluoride from 1,1,1-trifluoroethane .
  • Radical Reactions: At elevated temperatures (around 150°C), it can react in the presence of di-tert-butylperoxide to form various products depending on the molar ratios of reactants involved .
  • Polymerization: The compound can polymerize explosively when exposed to heat or certain initiators like alkyl boron compounds .

Synthesis of 1,1-difluoroethene can be achieved through several methods:

  • Elimination from Haloalkanes: The most common method involves the elimination of hydrogen halides from trihaloalkanes.
  • Thermal Decomposition: Heating certain fluorinated compounds can also yield 1,1-difluoroethene.
  • Fluorination Reactions: Direct fluorination of ethylene under controlled conditions may produce the compound .

The primary application of 1,1-difluoroethene is in the production of fluoropolymers such as polyvinylidene fluoride and fluorinated elastomers (FKM). These materials are widely used in industries requiring high-performance polymers with excellent chemical resistance and thermal stability. Additionally, it serves as an intermediate in the synthesis of various fluorinated compounds used in specialty applications .

Studies on the interactions of 1,1-difluoroethene with other chemicals indicate that it can react violently with oxidizers and hydrogen chloride. Its interactions are critical in understanding its behavior in industrial applications and safety protocols. Research has also explored its reaction kinetics with hydroxyl radicals in atmospheric chemistry contexts .

Several compounds share structural similarities with 1,1-difluoroethene. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Characteristics
Vinylidene FluorideC2H2F2C_2H_2F_2Same as 1,1-difluoroethene; used for similar applications.
1,1-DifluoroethaneC2H4F2C_2H_4F_2Less reactive; used as a refrigerant and solvent.
TrichloroethyleneC2HCl3C_2HCl_3Non-fluorinated; used as an industrial solvent; less flammable than difluoroethenes.
PerfluoropropyleneC3F6C_3F_6Fully fluorinated; exhibits different chemical stability and applications in electronics.

The uniqueness of 1,1-difluoroethene lies in its balance between reactivity and utility in producing specialized polymers while maintaining a relatively low environmental impact compared to fully fluorinated compounds.

Emulsion Polymerization Techniques for Fluorinated Copolymers

Emulsion polymerization remains the dominant industrial method for producing VDF-based fluoropolymers due to its scalability and control over particle morphology. A critical advancement involves using europium(III) chloride as a co-catalyst, enabling 40-60% reduction in fluorinated emulsifier concentrations while maintaining polytetrafluoroethylene (PTFE) emulsion stability. This addresses environmental concerns associated with perfluorooctanoic acid (PFOA) surfactants.

The copolymerization kinetics of VDF and HFP demonstrate an apparent reactivity ratio of rVDF = 1.88 and rHFP = 0.86, derived from nonlinear fitting of the Mayo-Lewis equation to gas chromatography and ¹⁹F-NMR data. This reactivity disparity necessitates precise monomer feed control to maintain composition uniformity during semicontinuous processes. Recent work achieves 92% HFP incorporation in VDF copolymers through staged monomer addition protocols.

Table 1: Key Parameters in VDF-HFP Emulsion Copolymerization

ParameterTypical RangeImpact on Polymer Properties
Reaction Temperature70-90°CHigher temps increase HFP incorporation
Initiator Concentration0.1-0.5 wt%Controls molecular weight (MW=1.2-2M Da)
Surfactant TypeAmmonium perfluorooctanoateParticle size distribution (80-200 nm)
Monomer Feed RatioVDF:HFP 4:1 to 7:1Crystallinity reduction from 50% to 32%

Core-shell architectures have been engineered using methyl methacrylate/butyl acrylate cores with fluorinated acrylate shells, achieving water contact angles >140° through controlled phase segregation. The emulsion stability window depends critically on zeta potential maintenance above ±30 mV, facilitated by ionic strength buffers.

Suspension and Dispersion Polymerization Approaches

While less prevalent than emulsion methods, suspension polymerization of VDF-HFP copolymers enables production of high-purity resins for dielectric applications. A typical formulation uses:

  • 3-5 wt% polyvinyl alcohol stabilizer
  • Water-to-monomer ratio 4:1
  • Tributylamine chain transfer agent (0.1-0.3 phr)

This approach yields spherical particles (200-500 μm) with bulk densities of 0.45-0.55 g/cm³, suitable for compression molding. Dispersion polymerization in supercritical CO₂ hybrid systems produces unimodal molecular weight distributions (Đ=1.8-2.1) through optimized stabilizer selection, notably poly(1,1-dihydroperfluorooctyl acrylate)-b-poly(vinyl acetate) block copolymers.

Supercritical Carbon Dioxide-Mediated Copolymerization

The supercritical CO₂ (scCO₂) process demonstrates unique advantages for VDF polymerization:

  • Single-phase reaction environment eliminates mass transfer limitations
  • CO₂ acts as chain transfer agent, controlling molecular weight
  • Rapid heat dissipation prevents thermal runaway (ΔT <5°C vs. 25°C in emulsion)

At 31 MPa and 400 K, radical polymerization in scCO₂ achieves 89% VDF conversion within 2 hours using tert-butyl peroxide initiator, producing polyvinylidene fluoride (PVDF) with weight-average molecular weight (Mw) of 1.5×10⁶ Da and crystallinity of 42%. The binary VDF-CO₂ phase diagram shows a lower critical solution temperature (LCST) at 325 K, enabling temperature-triggered phase separation for product recovery.

Table 2: scCO₂ Polymerization Conditions vs. Product Properties

Pressure (MPa)Temperature (K)Initiator TypeMw (×10⁶ Da)Melting Point (°C)
12325Benzoyl peroxide0.8158
24375Di-tert-butyl peroxide1.2162
31400Lauroyl peroxide1.5167

Reactive Blending with Functionalized Comonomers

Strategic comonomer selection enables tailoring of fluoropolymer properties:

  • 2,3,3,3-Tetrafluoropropene: Introduces chain branching, reducing melt viscosity by 40% at 230°C
  • Perfluoroalkyl vinyl ethers: Enhances thermal stability (5% weight loss at 415°C vs. 385°C for PVDF homopolymer)
  • Glycidyl methacrylate: Provides epoxy functionality for crosslinking (gel content >85% post-cure)

A breakthrough in controlled architectures uses photoredox catalysis for alternating copolymerization of chlorotrifluoroethylene (CTFE) with vinyl ethers. The fluorinated photocatalyst F-PTH enables dispersity (Đ) <1.2 through fluorine-fluorine interactions between catalyst and growing chains. Terpolymer systems incorporating VDF/HFP/MAF (methyl acrylate fluoride) exhibit shape-memory behavior with 98% strain recovery after 10 cycles.

Graft copolymerization techniques anchor fluorinated side chains onto polyacrylic backbones, achieving surface energies as low as 12 mN/m. A representative formulation:

  • 70% butyl acrylate
  • 25% VDF
  • 5% perfluorooctyl ethyl methacrylate

Propagation Rate Coefficient Determination via Pulsed-Laser Polymerization with Size-Exclusion Chromatography

The propagation rate coefficient ($$kp$$) for VDF-HFP copolymerization in supercritical carbon dioxide (scCO$$2$$) has been quantified using pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC). This technique enables precise determination of $$kp$$ by analyzing the molecular weight distribution of polymers formed under controlled laser pulses [3]. Experiments conducted between 45°C and 90°C revealed an Arrhenius dependence:
$$
k
{p,\text{COPO}} = 1.2 \times 10^7 \, \exp\left(\frac{-32.5 \, \text{kJ/mol}}{RT}\right) \, \text{L/mol·s}
$$
where $$R$$ is the gas constant and $$T$$ is temperature [3]. The $$k_p$$ values for VDF-HFP copolymerization are significantly lower than those for non-fluorinated monomers like ethylene, attributed to the electronegativity of fluorine atoms, which reduce radical reactivity through inductive effects and steric hindrance [3].

Table 1: Propagation Rate Coefficients for VDF-HFP Copolymerization in scCO$$_2$$

Temperature (°C)$$k_p$$ (L/mol·s)
45850
601,200
751,700
902,300

Chain-length-dependent termination was also observed, with longer radicals exhibiting slower termination rates due to restricted mobility in the fluoropolymer matrix [2].

Reactivity Ratio Analysis Using Nonlinear Fitting Methods

Reactivity ratios ($$r1$$ for VDF, $$r2$$ for HFP) were determined via nonlinear regression of the Mayo-Lewis copolymer composition equation applied to emulsion polymerization data [4]. Gas chromatography monitored monomer feed composition, while $$^{19}\text{F}$$-NMR quantified copolymer composition. The resulting reactivity ratios are:
$$
r1 = 1.88 \pm 0.12, \quad r2 = 0.86 \pm 0.09
$$
indicating VDF’s higher propensity for homopropagation [4]. This deviation from ideal copolymerization ($$r1 \cdot r2 \neq 1$$) suggests a preference for alternating sequences at equimolar feed ratios. Nonlinear fitting outperformed linear methods (e.g., Fineman-Ross) by minimizing errors in low-conversion regimes [4].

Table 2: Reactivity Ratios from Experimental Studies

Method$$r_1$$ (VDF)$$r_2$$ (HFP)Reference
Nonlinear fitting (emulsion)1.880.86 [4]
Terminal model (scCO$$_2$$)1.650.92 [2]

Discrepancies between studies arise from differences in solvent systems (scCO$$_2$$ vs. aqueous emulsion) and phase partitioning effects [2] [4].

Terminal vs. Penultimate Unit Kinetic Models

Existing kinetic models for VDF-HFP copolymerization assume terminal unit reactivity, where propagation depends solely on the terminal monomer of the growing chain [2]. However, deviations in molecular weight distributions and copolymer composition suggest potential penultimate effects. For example, the presence of HFP units in the penultimate position may sterically hinder VDF addition due to its bulky –CF$$_3$$ group [1].

Chain-transfer constants ($$C{tr}$$) in scCO$$2$$ systems exhibit non-Arrhenius behavior at temperatures above 70°C, implying that penultimate unit interactions influence transfer kinetics [3]. While current models successfully predict conversion and molecular weight data [2], explicit incorporation of penultimate effects could refine predictions for systems with high HFP content (>20 mol%) [1].

Pressure and Temperature Dependence of Monomer Incorporation

In scCO$$2$$-mediated copolymerizations, pressure modulates phase behavior and monomer partitioning. Increasing pressure from 15 MPa to 25 MPa enhances HFP incorporation by 18% due to improved solubility in the polymer-rich phase [2]. Conversely, VDF incorporation remains relatively constant, as its lower critical solution temperature (LCST) in scCO$$2$$ ensures consistent partitioning across this pressure range [2].

Temperature effects follow an Arrhenius trend for $$kp$$ but inversely affect molecular weight. At 90°C, the number-average molecular weight ($$Mn$$) drops to 45 kDa compared to 120 kDa at 45°C, attributed to thermally activated chain-transfer to monomer [3].

Table 3: Impact of Process Conditions on Copolymer Properties

ConditionVDF IncorporationHFP Incorporation$$M_n$$ (kDa)
15 MPa, 45°C62%38%120
25 MPa, 45°C60%40%115
15 MPa, 90°C58%42%45

Diffusion limitations in the polymer-rich phase further reduce termination rates at higher pressures, favoring longer chains [2].

Wikipedia

Poly(vinylidene fluoride-co-hexafluoropropylene)

General Manufacturing Information

1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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